molecular formula C11H10N2O3 B15294143 Heptobarbital-d3

Heptobarbital-d3

Cat. No.: B15294143
M. Wt: 221.23 g/mol
InChI Key: LSAOZCAKUIANSQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptobarbital-d3, also known as phenylmethylbarbituric acid, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. This compound is a deuterated form of heptobarbital, meaning it contains deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptobarbital-d3 involves the reaction of malonic acid derivatives with urea and a phenylmethyl group. The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the barbiturate ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heptobarbital-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Heptobarbital-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Heptobarbital-d3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptobarbital-d3 is unique due to its deuterated form, which provides advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

221.23 g/mol

IUPAC Name

5-phenyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)/i1D3

InChI Key

LSAOZCAKUIANSQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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